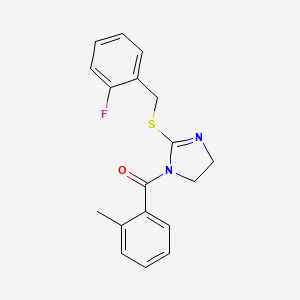
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone” is an organic molecule that contains several functional groups, including a fluorobenzyl group, a thioether group, an imidazole ring, and a tolyl group .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve the reaction of the appropriate precursors under suitable conditions to form the imidazole ring, the introduction of the fluorobenzyl group, and the attachment of the tolyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring with two nitrogen atoms, is a notable feature. The fluorobenzyl and tolyl groups are both aromatic, meaning they contain a ring of atoms with alternating single and double bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The imidazole ring can participate in various reactions, particularly if one or both of the nitrogen atoms are not part of other functional groups. The fluorobenzyl and tolyl groups could also potentially be involved in reactions, especially if conditions were such that the aromaticity of these groups could be preserved .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity, and the aromatic groups could influence its solubility in various solvents .Scientific Research Applications
Catalytic Synthesis
An efficient approach has been developed for the regioselective synthesis of heterocyclic compounds, demonstrating the importance of catalyst- and solvent-free conditions for creating structurally complex molecules. This method highlights the strategic use of heterocyclic amides as intermediates, supporting the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Moreno-Fuquen et al., 2019).
Synthesis of Heterocyclic Derivatives
Research into facile synthesis methods for thieno[2,3-b]-thiophene derivatives underscores the versatility of heterocyclic compounds in pharmaceuticals and materials science. The method described for creating bis derivatives incorporating a thieno[2,3-b]thiophene moiety through a readily accessible intermediate showcases the potential for developing novel heterocyclic frameworks (Mabkhot et al., 2010).
Antioxidant and Enzyme Inhibition Activities
The synthesis and evaluation of hindered phenolic aminothiazoles for their inhibitory activity on carbohydrate hydrolyzing enzymes, as well as their antioxidant activities, suggest the potential therapeutic applications of such compounds. This research indicates the possibility of developing new treatments for diseases related to oxidative stress and carbohydrate metabolism (Satheesh et al., 2017).
Fluorescence Enhancement through Fluorination
The study on fluorinated fluorophores emphasizes the enhancement of photostability and spectroscopic properties through fluorination. This research has implications for the development of advanced fluorescent materials for imaging and sensing applications, demonstrating the role of nucleophilic aromatic substitution reactions in accessing novel fluorinated compounds (Woydziak et al., 2012).
Catalysis and Bond Formation
Research on ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands for C-N bond formation showcases the efficiency of such catalysts in facilitating reactions under solvent-free conditions. This work contributes to the field of sustainable chemistry by developing greener methodologies for bond formation, highlighting the utility of N-heterocyclic carbenes in catalysis (Donthireddy et al., 2020).
Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If this compound is intended to be a drug or a drug candidate, its mechanism of action would depend on its interactions with biological molecules in the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-6-2-4-8-15(13)17(22)21-11-10-20-18(21)23-12-14-7-3-5-9-16(14)19/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSMQTJENINYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2941234.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)
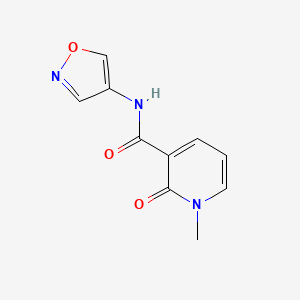

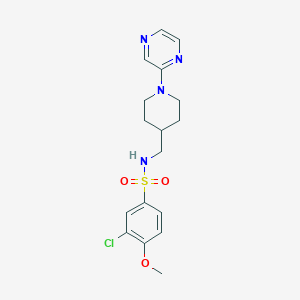
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
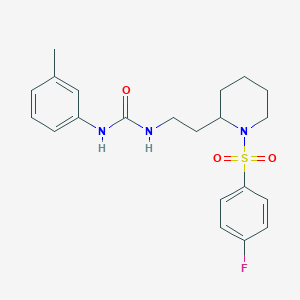
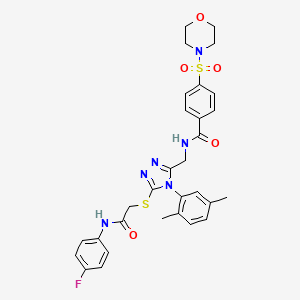

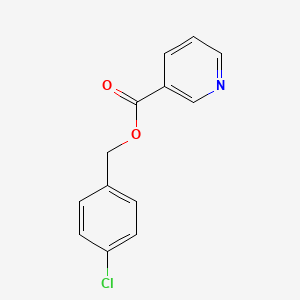
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2941255.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2941257.png)
